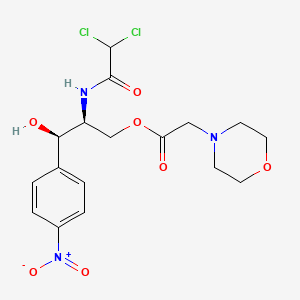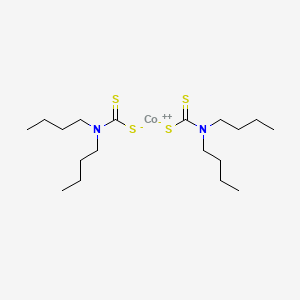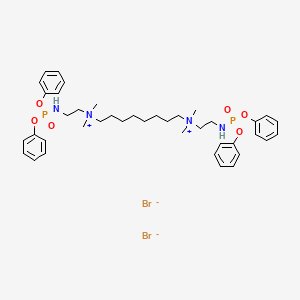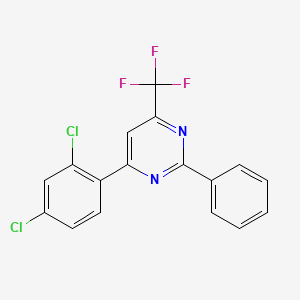
6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is a versatile chemical compound known for its unique structural properties and wide range of applications in scientific research This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds containing a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine typically involves the use of commercially available starting materials and specific reaction conditions. One common synthetic route involves the reaction of 2,4-dichlorobenzaldehyde with benzyl cyanide in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization with trifluoromethylpyrimidine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of chlorine atoms in the dichlorophenyl group makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Cyclization Reactions: The pyrimidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the phenyl or pyrimidine rings .
科学的研究の応用
6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
類似化合物との比較
6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:
2-Phenylamino-4-trifluoromethyl-pyrimidine-5-carboxylic acid: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
4,6-Dichloro-2-methylthiopyrimidine: This compound is used as a starting material for the synthesis of various pyrimidine derivatives and has different reactivity compared to this compound.
特性
分子式 |
C17H9Cl2F3N2 |
|---|---|
分子量 |
369.2 g/mol |
IUPAC名 |
4-(2,4-dichlorophenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H9Cl2F3N2/c18-11-6-7-12(13(19)8-11)14-9-15(17(20,21)22)24-16(23-14)10-4-2-1-3-5-10/h1-9H |
InChIキー |
GEZNZWKHNPIQPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


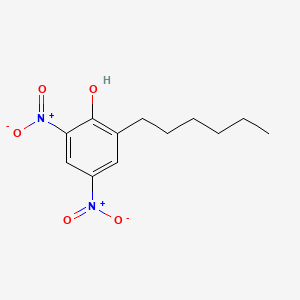
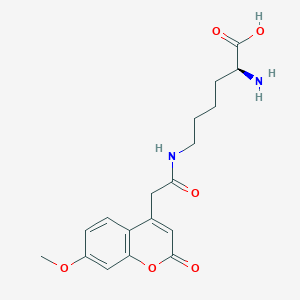
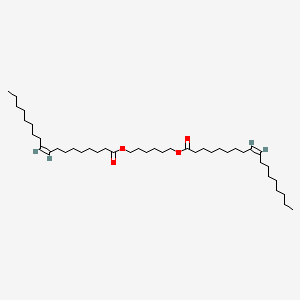
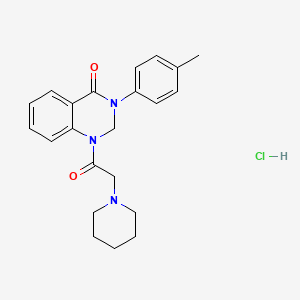
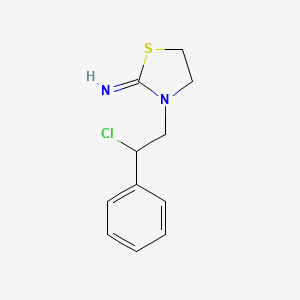

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13731172.png)
